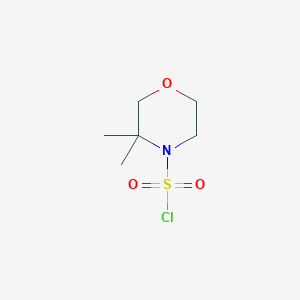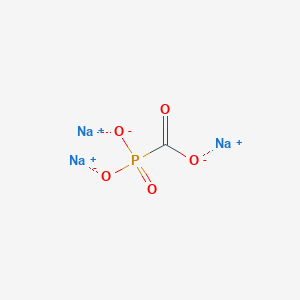
3,3-Dimethylmorpholine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylmorpholine-4-sulfonyl chloride: is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylmorpholine-4-sulfonyl chloride typically involves the reaction of 3,3-dimethylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3-Dimethylmorpholine-4-sulfonyl chloride is used as a reagent in organic synthesis. It is employed in the preparation of various sulfonamide compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules, making it useful in drug discovery and development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 3,3-Dimethylmorpholine-4-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylmorpholine: A related compound without the sulfonyl chloride group.
Morpholine-4-sulfonyl chloride: A similar compound with a different substitution pattern on the morpholine ring.
Uniqueness: 3,3-Dimethylmorpholine-4-sulfonyl chloride is unique due to the presence of both the dimethyl groups and the sulfonyl chloride group on the morpholine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C6H12ClNO3S |
|---|---|
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
3,3-dimethylmorpholine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO3S/c1-6(2)5-11-4-3-8(6)12(7,9)10/h3-5H2,1-2H3 |
InChI-Schlüssel |
KFHDFXQNQVLQJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCCN1S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B12428150.png)
![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12428173.png)
![3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid](/img/structure/B12428192.png)


![6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12428202.png)
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)

![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)




